

An In-depth Technical Guide on 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzaldehyde
oxime

Cat. No.: B2504559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde oxime is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a nitro group, and an oxime functional group, suggest potential for diverse biological activities. The electron-withdrawing nature of the nitro and fluoro substituents on the aromatic ring can influence the molecule's electronic properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on related structures.

Physicochemical Properties

Due to the limited availability of experimental data for **3-Fluoro-4-nitrobenzaldehyde oxime**, its physicochemical properties have been predicted using various computational models. These predicted values are summarized in the table below and provide essential information for its handling, formulation, and potential as a drug candidate.

Property	Predicted Value	Method/Tool
Molecular Formula	C ₇ H ₅ FN ₂ O ₃	-
Molecular Weight	184.13 g/mol	-
Melting Point	135 - 150 °C	Estimation based on related structures
Boiling Point	334.5 ± 32.0 °C	ACD/Labs Percepta
pKa (acidic)	9.5 ± 0.2	ACD/Labs Percepta
logP	1.8 ± 0.3	ChemAxon
Aqueous Solubility	0.8 g/L at pH 7.4	ACD/Labs Percepta
Polar Surface Area	78.9 Å ²	Molinspiration
Hydrogen Bond Donors	1	Molinspiration
Hydrogen Bond Acceptors	4	Molinspiration

Experimental Protocols

Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

This protocol describes a general method for the synthesis of an aldoxime from its corresponding aldehyde.

Materials:

- 3-Fluoro-4-nitrobenzaldehyde
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium acetate (CH₃COONa)
- Ethanol
- Water

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Beaker
- Buchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol.
- In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.
- Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the aldehyde.
- Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- Collect the precipitate by vacuum filtration using a Buchner funnel.
- Wash the crude product with cold water.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure **3-Fluoro-4-nitrobenzaldehyde oxime**.
- Dry the purified crystals under vacuum.

Characterization of 3-Fluoro-4-nitrobenzaldehyde Oxime

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxime proton ($-\text{CH}=\text{NOH}$), and the hydroxyl proton ($-\text{OH}$). The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine and nitro substituents. The oxime proton typically appears as a singlet in the range of 8-9 ppm. The hydroxyl proton is a broad singlet and its chemical shift is concentration and solvent dependent.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents. The carbon of the oxime group ($\text{C}=\text{NOH}$) is expected to resonate in the range of 145-155 ppm.
- ^{19}F NMR: The fluorine NMR spectrum will show a singlet, providing confirmation of the fluorine atom's presence.

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

- O-H stretch: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl group of the oxime.
- C=N stretch: A medium to weak band around $1640\text{-}1680\text{ cm}^{-1}$ for the oxime C=N bond.
- N-O stretch: A band in the region of $930\text{-}960\text{ cm}^{-1}$.
- NO_2 stretches: Strong asymmetric and symmetric stretching bands around $1530\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$, respectively.
- C-F stretch: A strong band in the range of $1000\text{-}1400\text{ cm}^{-1}$.
- Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

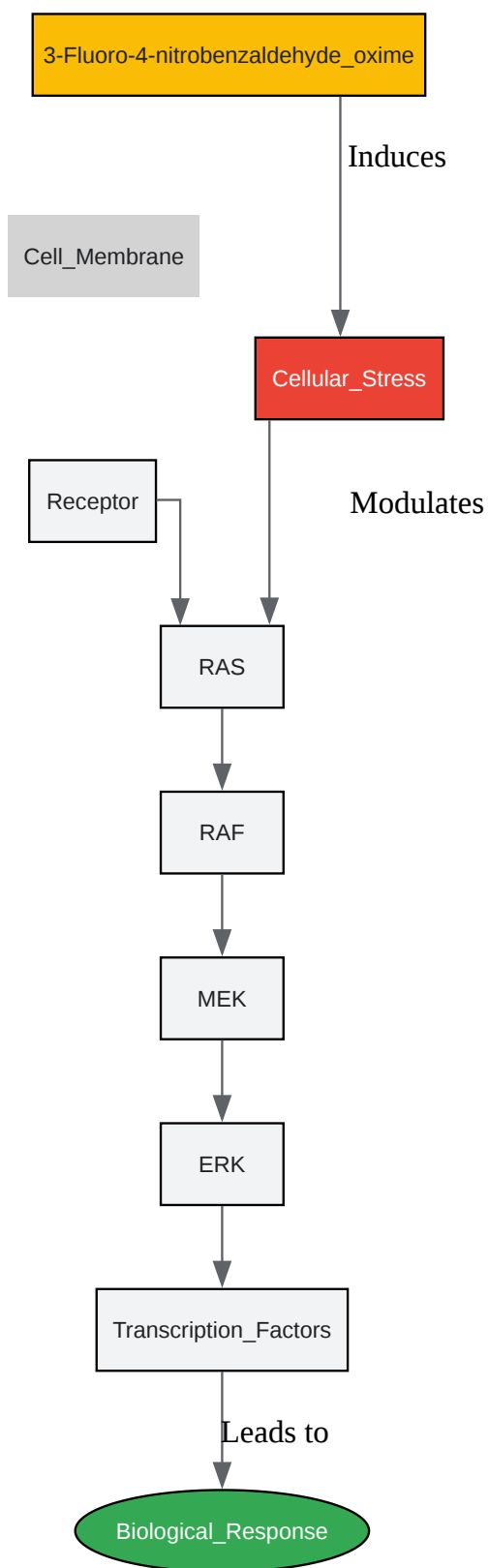
- Electron Ionization (EI-MS): The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of $\cdot OH$, $\cdot NO_2$, and other characteristic fragments.
- High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **3-Fluoro-4-nitrobenzaldehyde oxime**, the presence of the nitro and fluoro groups on a benzaldehyde oxime scaffold suggests potential for various pharmacological effects.

- Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties.[1] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules.[2] Benzaldehyde oxime esters have also shown antimicrobial activity.[3]
- Enzyme Inhibition: Substituted benzaldehydes and their derivatives are known to inhibit various enzymes. For instance, some benzaldehydes inhibit tyrosinase.[4] Hydroxybenzaldoximes have been identified as inhibitors of *E. coli* 1-deoxy-d-xylulose-5-phosphate synthase.[5] The fluoro and nitro substituents of the title compound could play a role in its binding to and inhibition of specific enzymes.
- Plant Growth Regulation: Certain benzaldehyde O-alkyloximes, particularly those with a fluorine atom, have been shown to exhibit phytotoxic activity and inhibit plant growth.[6]

Based on these potential activities, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway, which is often dysregulated in cancer and inflammatory diseases. Nitroaromatic compounds can induce cellular stress, which can, in turn, affect signaling cascades like the MAPK pathway.



[Click to download full resolution via product page](#)

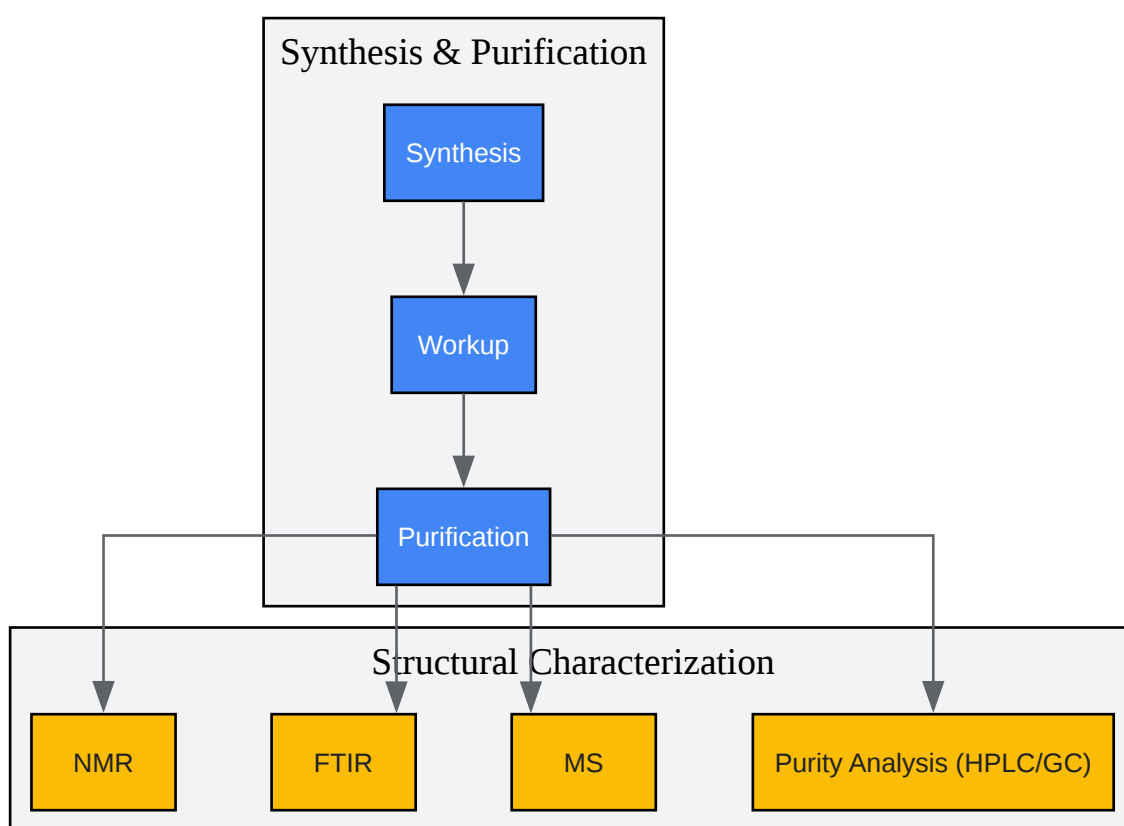
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the characterization and initial biological screening of **3-Fluoro-4-nitrobenzaldehyde oxime**.

General Characterization Workflow

This workflow outlines the standard steps for the synthesis and structural confirmation of a novel organic compound.^{[7][8][9][10]}

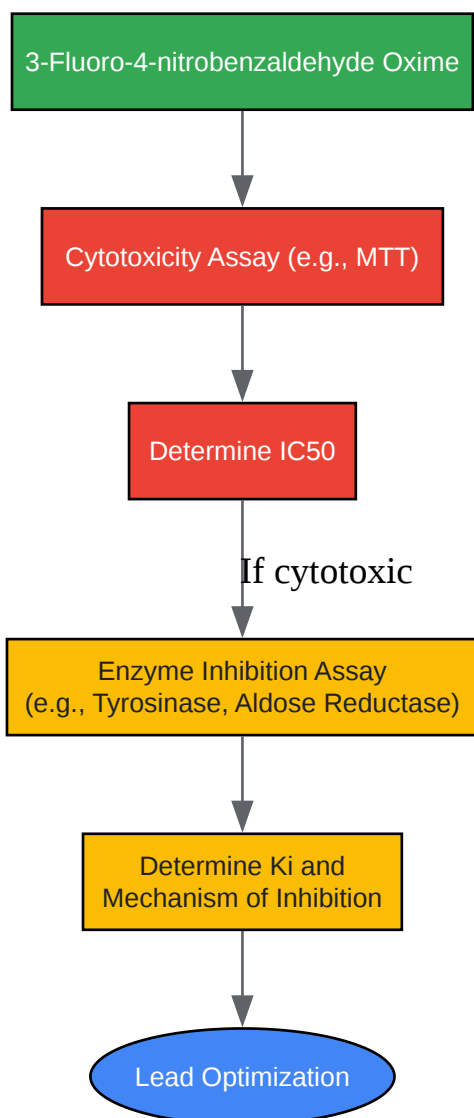


[Click to download full resolution via product page](#)

Caption: A typical workflow for organic compound synthesis and characterization.

In Vitro Biological Screening Workflow

This workflow details a tiered approach to assess the potential biological activity of the synthesized compound, starting with broad cytotoxicity screening followed by more specific enzyme inhibition assays.^{[11][12][13][14][15][16][17][18]}



[Click to download full resolution via product page](#)

Caption: A workflow for in vitro biological screening of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against *K. pneumoniae* 1, *S. typhimurium* 2, MRSA and *C. albicans* - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxybenzaldoximes are d-GAP-competitive inhibitors of *E. coli* 1-deoxy-d-xylulose-5-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzaldehyde O-Alkyloximes as New Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis, purification and characterization of organic compounds — Chemistry "Giacomo Ciamician" [chemistry.unibo.it]
- 9. cais.uga.edu [cais.uga.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Fluoro-4-nitrobenzaldehyde Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2504559#physicochemical-properties-of-3-fluoro-4-nitrobenzaldehyde-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com